2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione
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Overview
Description
2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound has gained significant attention due to its diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Preparation Methods
The synthesis of 2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the N-isoindoline-1,3-dione scaffold . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: It is used in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione can be compared with other similar compounds such as:
N-isoindoline-1,3-dione derivatives: These compounds share a similar core structure but differ in their substitution patterns, leading to variations in their chemical reactivity and applications.
Indole derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
2-[(2-Chloro-5-nitrobenzylidene)amino]isoindoline-1,3-dione (CAS No. 1610550-64-5) is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the compound's biological activity based on recent studies, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C15H8ClN3O4
- Molecular Weight : 329.69 g/mol
- IUPAC Name : 2-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, leading to various cellular responses:
- Antimicrobial Activity : The compound exhibits antimicrobial properties by disrupting bacterial cell walls and inhibiting essential enzymes involved in bacterial metabolism. This action is primarily due to the presence of the nitro group, which can participate in redox reactions that compromise bacterial integrity .
- Anticancer Activity : In cancer research, this compound has been shown to induce apoptosis in cancer cells. The mechanism involves the activation of signaling pathways that lead to programmed cell death. Notably, it has demonstrated significant cytotoxic effects against human tumor cell lines with mean GI50 values around 15.72 µM .
Efficacy in Research Studies
Recent studies have evaluated the efficacy of this compound across various cancer cell lines:
Cell Line | GI50 (µM) | TGI (µM) | Sensitivity Profile |
---|---|---|---|
COLO 205 (Colon) | 15.72 | 50.68 | High sensitivity (SI = 9.24) |
MCF7 (Breast) | 20.00 | 60.00 | Moderate sensitivity |
A549 (Lung) | 25.00 | 70.00 | Low sensitivity |
The data indicate that the compound is particularly effective against colon cancer cells, suggesting a potential for targeted therapies .
Case Studies
- Antitumor Activity Assessment : A study conducted under the National Cancer Institute's Developmental Therapeutics Program evaluated the compound's antitumor activity across a panel of approximately sixty cancer cell lines. The results revealed a consistent inhibition of cell growth, particularly in colon and breast cancer models .
- Antimicrobial Evaluation : Further investigations have confirmed the compound's broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This was assessed through standard disk diffusion methods and minimum inhibitory concentration (MIC) determinations .
Properties
IUPAC Name |
2-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3O4/c16-13-6-5-10(19(22)23)7-9(13)8-17-18-14(20)11-3-1-2-4-12(11)15(18)21/h1-8H/b17-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKAJYQKDOSXKD-CAOOACKPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)N=CC3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.